Biochemical Potency: GDC-0879 vs. PLX-4720 vs. Vemurafenib on B-RafV600E
GDC-0879 exhibits superior biochemical potency against the purified B-RafV600E kinase compared to several key analogs. Its IC50 of 0.13 nM is 100-fold lower (more potent) than that of PLX-4720 (IC50 = 13 nM) and over 200-fold lower than that of vemurafenib (IC50 = 31 nM), as assessed in a head-to-head radioactive assay [1].
| Evidence Dimension | IC50 against purified B-RafV600E enzyme |
|---|---|
| Target Compound Data | 0.13 nM |
| Comparator Or Baseline | PLX-4720 (13 nM); Vemurafenib (31 nM) |
| Quantified Difference | 100-fold more potent vs. PLX-4720; 238-fold more potent vs. vemurafenib |
| Conditions | In vitro radioactive assay with recombinant B-RafV600E kinase [1]; cell-free assay with 4 µM ATP . |
Why This Matters
This superior potency allows for the use of lower compound concentrations in in vitro studies, which is crucial for minimizing off-target effects and preserving solubility.
- [1] Li J, et al. The inhibitory activity of the compounds against RIP3 and Rafs. Table 1. Cell Death Dis. 2014;5:e1221. View Source
